3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,1-c][1,2,4]triazole core and a stereochemically defined (2S,4R)-4-methoxypyrrolidine substituent. This structure combines a rigid bicyclic system with a methoxy-functionalized pyrrolidine ring, which is critical for its pharmacological and chemical properties. The stereochemistry at the 2S and 4R positions likely enhances its binding specificity in biological systems, as seen in related compounds used as kinase inhibitors or agrochemical intermediates .
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-7-5-8(11-6-7)10-13-12-9-3-2-4-14(9)10/h7-8,11H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGFXXPRGYNSL-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure features a pyrrolidine moiety and a triazole ring, contributing to its biological properties. The stereochemistry at the pyrrolidine position is crucial for its activity.
Research indicates that this compound acts primarily as an antagonist to Toll-like receptors (TLR) 7, 8, and 9. These receptors play significant roles in the immune response and are implicated in various autoimmune diseases.
Key Findings:
- TLR Antagonism : The compound exhibits potent antagonistic activity against TLR7 and TLR8, which are involved in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis .
- Cytotoxicity : It has shown promising cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent .
Pharmacological Profile
The pharmacological profile of this compound includes several important characteristics:
| Property | Description |
|---|---|
| Solubility | Good solubility in aqueous solutions |
| Stability | High stability in human microsomes |
| CYP Inhibition | Low inhibition of cytochrome P450 enzymes |
| Cytotoxicity | Effective against various cancer cell lines |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Systemic Lupus Erythematosus (SLE) :
- Cancer Research :
- Autoimmune Disorders :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Analogs and Their Features
Tautomerism and Regioselectivity
The pyrrolo[2,1-c][1,2,4]triazole core can exhibit tautomerism, as observed in analogs like 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole, which exists exclusively in the 1H-tautomeric form due to NMR-confirmed stability . In contrast, the target compound’s fused system and methoxypyrrolidine substituent may restrict tautomeric shifts, favoring a single conformation critical for binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
